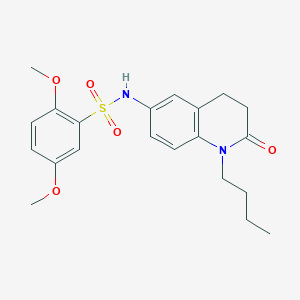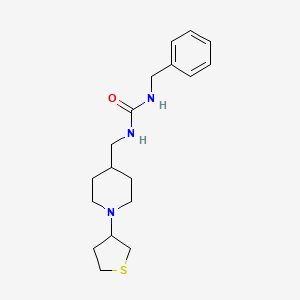
1-Benzyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Benzyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a compound involved in the synthesis of various piperidine derivatives, which are crucial for medicinal chemistry and pharmaceutical applications. Studies have demonstrated techniques like anionic cyclization or ring-closing metathesis to convert aryltetrahydropyridines into N'-aryl urea derivatives. This process facilitates the migration of N'-aryl substituents, leading to a range of polysubstituted piperidine derivatives, showcasing the compound's significance in creating structurally diverse molecules for further pharmacological evaluation (Tait, Butterworth, & Clayden, 2015).
Neurotropic Activity
The search for new substances with neurotropic activity, especially in the series of benzohydrylamines and benzohydrylureas, has led to the investigation of (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas. By substituting a heterocyclic residue for one of the phenyl fragments in these compounds, researchers aim to discover novel antiepileptic and anticonvulsant drugs, highlighting the compound's potential in developing new therapeutic agents (Shamshin, Aleshina, Sukhanova, & Kabanova, 2001).
Antimicrobial and Anti-Proliferative Activities
Research into novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, including those utilizing piperidine as a core structure, has shown significant antimicrobial and anti-proliferative activities. This indicates the compound's role in the development of new antimicrobial agents and cancer therapeutics, showcasing its versatility and potential in addressing various health issues (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).
Molecular Interaction Studies
The study of molecular interactions, such as those involving N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, provides insight into hydrogen bonding and complex formation mechanisms. These findings are crucial for understanding the molecular basis of drug action and for the design of molecules with enhanced binding affinities, demonstrating the compound's relevance in drug design and development processes (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).
Enzyme Inhibition for Therapeutic Applications
The inhibition of human and murine soluble epoxide hydrolase (sEH) by 1,3-disubstituted ureas possessing a piperidyl moiety represents a promising approach for treating inflammatory and pain conditions. This highlights the compound's potential in pharmacology, especially in the development of novel sEH inhibitors for therapeutic applications, further underscoring its importance in medical research (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Propiedades
IUPAC Name |
1-benzyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWCUAOSAODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

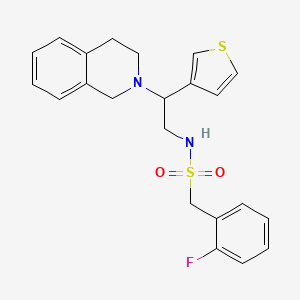
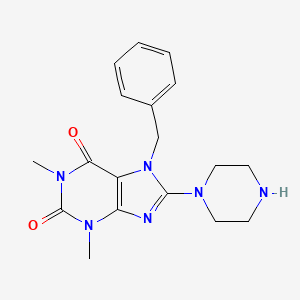

![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
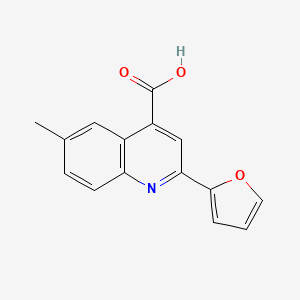
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
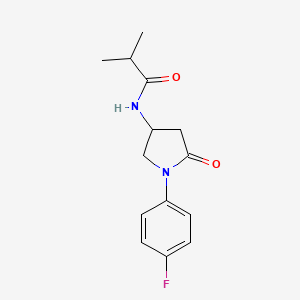

![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)
![1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566473.png)
